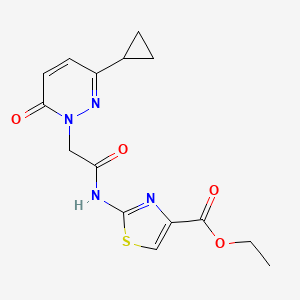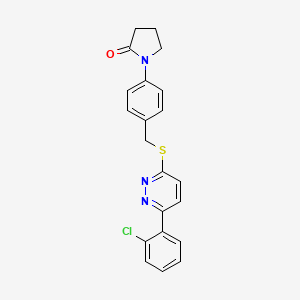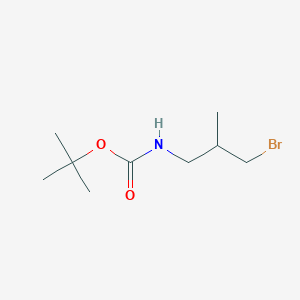
N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide” is a derivative of pyrazole-sulfonamide . Pyrazole-sulfonamides are known for their wide range of biological activities such as antibacterial, hypoglycemic, diuretic, and antiglaucoma . They have also been reported to show significant antitumor activity .
Synthesis Analysis
The synthesis of pyrazole-sulfonamide derivatives involves designing and synthesizing from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides are characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
COX-2 Inhibition : A study highlighted the synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives, including celecoxib, for inhibiting cyclooxygenase-2 (COX-2) (Penning et al., 1997). This was significant for treating conditions like rheumatoid arthritis and osteoarthritis.
Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Another study synthesized derivatives of pyrazoline benzensulfonamides and tested them as inhibitors against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds showed potential for developing new inhibitors with low cytotoxicity (Ozmen Ozgun et al., 2019).
Antibacterial Agents
- Novel Heterocyclic Compounds : A 2013 study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety as antibacterial agents. These compounds exhibited significant antibacterial activity (Azab et al., 2013).
Antimicrobial Activity
- Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives : A study focused on creating novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety. These compounds showed promising antimicrobial properties (Darwish et al., 2014).
Anticancer and Radiosensitizing Agents
- Pyrazole-Sulfonamide Derivatives : Research into pyrazole-sulfonamide derivatives showed these compounds to have antiproliferative activities against cancer cell lines and potential as radiosensitizers (Ghorab et al., 2015).
Wirkmechanismus
Target of Action
The primary target of N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate. By targeting SDH, this compound can interfere with energy production within the cell.
Mode of Action
This compound interacts with its target, SDH, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing the conversion of succinate to fumarate. The compound’s strong interaction with residues around the SDH active pocket, similar to thifluzamide, has been demonstrated through molecular docking and molecular dynamics simulations .
Result of Action
The inhibition of SDH by this compound leads to significant cellular effects. For instance, it has been observed to strongly disrupt mycelial morphology, significantly increase cell membrane permeability, and markedly increase the number of mitochondria . These changes can lead to cell death, providing the compound’s antifungal activity.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-18(17,14-10-6-7-10)12-8-13-15(9-12)11-4-2-1-3-5-11/h1-5,8-10,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMCISJYDBLXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

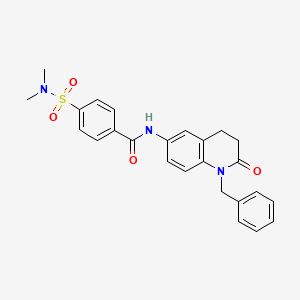
![N-[ethyl(phenyl)carbamoyl]-beta-alanine](/img/structure/B2944723.png)
![2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2944724.png)
![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2944728.png)
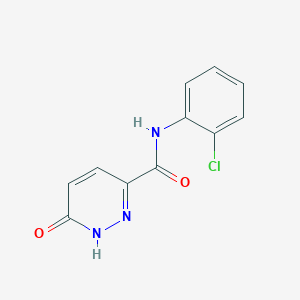
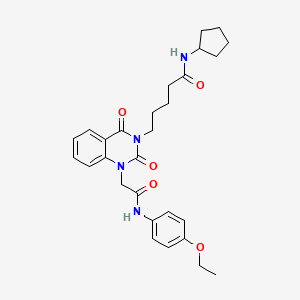

![N-[2-(3,4-Dihydro-2H-chromen-6-ylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2944736.png)
![13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2944738.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2944739.png)
